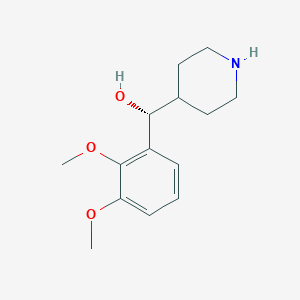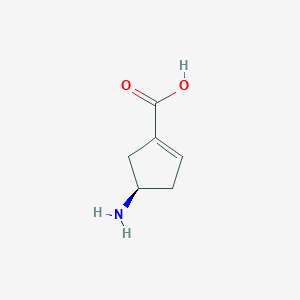
(R)-4-Aminocyclopent-1-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications. ACPC is a chiral compound, meaning it has two mirror-image forms, (R)-ACPC and (S)-ACPC. In
Mecanismo De Acción
The exact mechanism of action of (R)-4-Aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
(R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to enhance cognitive function and memory in animal models and humans. It has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders. In addition, (R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-4-Aminocyclopent-1-enecarboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. (R)-4-Aminocyclopent-1-enecarboxylic acid has a short half-life, which may limit its effectiveness in some applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (R)-4-Aminocyclopent-1-enecarboxylic acid. One area of focus is the development of more potent and selective NMDA receptor modulators. Another area of interest is the investigation of the potential therapeutic applications of (R)-4-Aminocyclopent-1-enecarboxylic acid in other neurological and psychiatric disorders. Furthermore, research on the pharmacokinetics and pharmacodynamics of (R)-4-Aminocyclopent-1-enecarboxylic acid may lead to the development of more effective dosing regimens.
Métodos De Síntesis
(R)-(R)-4-Aminocyclopent-1-enecarboxylic acid can be synthesized using several methods, including asymmetric hydrogenation, asymmetric Diels-Alder reaction, and asymmetric Michael addition. The most commonly used method is asymmetric hydrogenation, which involves the reduction of the prochiral olefinic bond in the precursor molecule. This method yields high enantiomeric excess of (R)-(R)-4-Aminocyclopent-1-enecarboxylic acid.
Aplicaciones Científicas De Investigación
(R)-4-Aminocyclopent-1-enecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and memory in animal models and humans. (R)-4-Aminocyclopent-1-enecarboxylic acid has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders.
Propiedades
Número CAS |
102629-74-3 |
|---|---|
Nombre del producto |
(R)-4-Aminocyclopent-1-enecarboxylic acid |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(4R)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m1/s1 |
Clave InChI |
CVVDYLXTNDBWJC-RXMQYKEDSA-N |
SMILES isomérico |
C1C=C(C[C@@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
SMILES canónico |
C1C=C(CC1N)C(=O)O |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



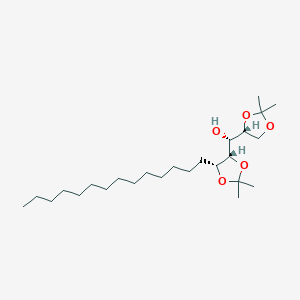
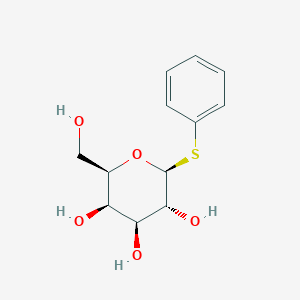
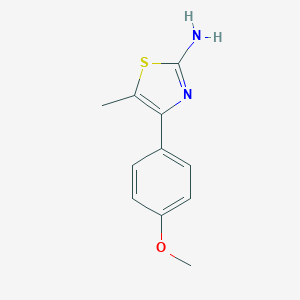
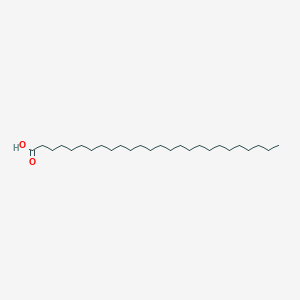
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
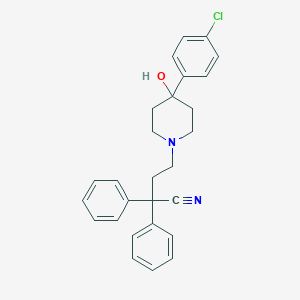
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
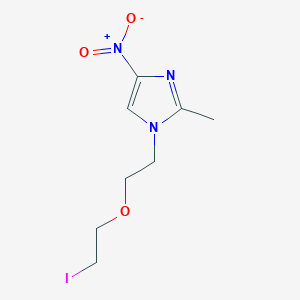
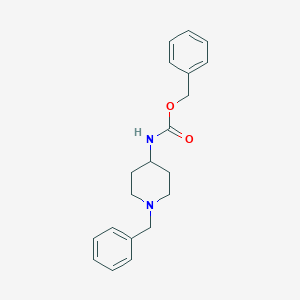
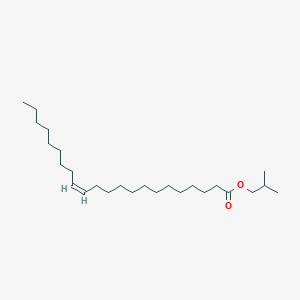
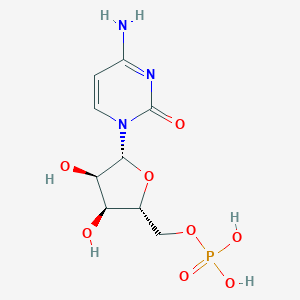
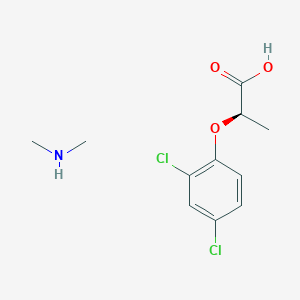
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
